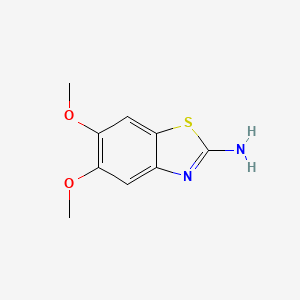

5,6-dimethoxy-1,3-benzothiazol-2-amine

Description

The exact mass of the compound 2-Benzothiazolamine, 5,6-dimethoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-12-6-3-5-8(4-7(6)13-2)14-9(10)11-5/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRDZJGBIBLGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073368 | |

| Record name | 2-Benzothiazolamine, 5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-52-6 | |

| Record name | 5,6-Dimethoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-amino-5,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6294-52-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, 5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxy-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Dimethoxy-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6-dimethoxy-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The addition of dimethoxy substituents can modulate the molecule's physicochemical properties, potentially influencing its biological efficacy and metabolic profile. This document details a reliable synthetic protocol, comprehensive characterization data, and standardized experimental methodologies.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea.[4][5] A common and well-established method involves the reaction of the corresponding aniline (3,4-dimethoxyaniline) with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic medium.[1][6]

Synthetic Pathway

The reaction proceeds by treating 3,4-dimethoxyaniline with potassium thiocyanate and bromine in glacial acetic acid. The aniline reacts with the thiocyanate to form an N-arylthiourea intermediate in situ. Subsequent exposure to bromine induces an electrophilic cyclization to yield the final 2-aminobenzothiazole product.

Experimental Protocol: Synthesis

A procedure adapted from the synthesis of the analogous 6-methoxy-1,3-benzothiazol-2-amine is presented below.[7]

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxyaniline (0.03 mol) and potassium thiocyanate (0.12 mol) in glacial acetic acid (45 ml).

-

Bromination : Stir the mixture at room temperature (20-25°C) for 10 minutes. Prepare a solution of bromine (0.03 mol) in glacial acetic acid (20 ml) and add it dropwise to the reaction mixture over a period of 20-30 minutes.

-

Reaction : After the addition is complete, continue to stir the reaction mixture at room temperature for approximately 21 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Pour the reaction mixture into a beaker containing cold ammonium hydroxide (90 ml) to neutralize the acid.

-

Extraction : Extract the product from the aqueous mixture using ethyl acetate (3 x 50 ml).

-

Washing and Drying : Combine the organic layers, wash with water (2 x 50 ml), and dry over anhydrous sodium sulfate.

-

Solvent Removal : Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : Recrystallize the crude solid product from ethanol to obtain pure this compound.

Characterization of this compound

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques and physical property measurements. The following data are predicted based on the known data for the closely related 6-methoxy-1,3-benzothiazol-2-amine and general principles of spectroscopy.[7]

Physicochemical and Spectroscopic Data

| Property / Technique | Data |

| Molecular Formula | C₉H₁₀N₂O₂S |

| Molecular Weight | 210.25 g/mol |

| Melting Point | Expected to be a crystalline solid. The precise melting point requires experimental determination. |

| ¹H NMR (CDCl₃, ppm) | Predicted signals: δ ~7.0-7.2 (s, 1H, Ar-H), δ ~6.8-7.0 (s, 1H, Ar-H), δ ~5.4 (br s, 2H, -NH₂), δ ~3.9 (s, 3H, -OCH₃), δ ~3.8 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃, ppm) | Predicted signals: δ ~166 (C2), δ ~145-150 (C-O), δ ~140-145 (C-O), δ ~130-135 (C-S), δ ~125-130 (C-N), δ ~100-110 (Ar-C), δ ~95-105 (Ar-C), δ ~56 (-OCH₃), δ ~55 (-OCH₃). |

| FTIR (KBr, cm⁻¹) | Predicted absorptions: ~3400-3300 (N-H stretch, two bands for primary amine), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1640 (C=N stretch), ~1580 (C=C stretch), ~1450 (C-N stretch), ~1250 (Ar-O stretch), ~700 (C-S stretch).[7][8] |

| Mass Spec. (EI, m/z) | Predicted [M]⁺ at 210. Other fragments may include loss of methyl (-15), methoxy (-31), and retro-Diels-Alder fragmentation of the thiazole ring. |

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Analysis : Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the proposed structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy :

-

Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.

-

Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, C=N, and C-O stretches.

-

-

Mass Spectrometry (MS) :

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition : Introduce the sample into the mass spectrometer, typically using an Electron Impact (EI) or Electrospray Ionization (ESI) source.

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragmentation patterns to confirm the molecular weight and structure.

-

-

Melting Point (MP) Determination :

-

Sample Preparation : Place a small amount of the dry, crystalline product into a capillary tube.

-

Measurement : Determine the melting point range using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

-

Biological Activity Profile

While specific biological studies on this compound are not extensively reported in the available literature, the 2-aminobenzothiazole scaffold is a well-known pharmacophore. Derivatives of this class have demonstrated a broad spectrum of pharmacological activities.[1][3]

-

Anticancer Activity : Many 2-aminobenzothiazole derivatives have been reported as potent antitumor agents, acting through various mechanisms such as inhibition of protein tyrosine kinases or topoisomerase.[2]

-

Antimicrobial and Antifungal Activity : The benzothiazole nucleus is present in compounds with significant activity against various bacterial and fungal strains.[1][2]

-

Anti-inflammatory Activity : Certain derivatives have shown promising anti-inflammatory properties.[9]

-

Neuroprotective Effects : The marketed drug Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the potential of this scaffold in neurological disorders.

Further research is required to elucidate the specific biological targets and therapeutic potential of this compound. The methoxy groups may influence receptor binding and pharmacokinetic properties, warranting dedicated investigation.

References

- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5,6-dimethoxy-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the heterocyclic compound 5,6-dimethoxy-1,3-benzothiazol-2-amine. This molecule belongs to the 2-aminobenzothiazole class, a scaffold of significant interest in medicinal chemistry due to its wide range of therapeutic applications.

Core Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions, as extensive experimental characterization is not widely available in the public literature. The following tables summarize the key identifiers and predicted properties of this compound.

Table 1: Chemical Identification

| Identifier | Value | Source |

| CAS Number | 6294-52-6 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₂S | [3] |

| Molecular Weight | 210.25 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | IFLAB-BB F1954-0010, SALOR-6294-52-6 | [1] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| XlogP | 2.0 | [3] |

| Topological Polar Surface Area (TPSA) | 80.5 Ų | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 2 | Calculated |

| Monoisotopic Mass | 210.0463 Da | [3] |

Synthesis and Experimental Protocols

The synthesis of 2-aminobenzothiazole derivatives is well-established in organic chemistry. While a specific, detailed experimental protocol for this compound is not explicitly detailed in the reviewed literature, a general and robust method involves the reaction of a corresponding substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine.

General Experimental Protocol: Synthesis of 2-Aminobenzothiazoles

This protocol is adapted from established methods for similar structures.[4][5]

Objective: To synthesize a 6-substituted-2-aminobenzothiazole via electrophilic cyclization.

Materials:

-

p-Substituted aniline (e.g., 4-methoxyaniline for a 6-methoxy derivative)

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Ammonium Hydroxide (NH₄OH)

-

Ethyl Acetate (EtOAc)

-

Ethanol (for recrystallization)

Procedure:

-

A solution of the p-substituted aniline (1 equivalent) and potassium thiocyanate (4 equivalents) is prepared in glacial acetic acid.

-

The mixture is stirred at room temperature.

-

A solution of bromine (1 equivalent) in glacial acetic acid is added dropwise to the reaction mixture over a period of 20-30 minutes.

-

The reaction is stirred at room temperature for approximately 20-24 hours.

-

The reaction mixture is then poured into a cold solution of ammonium hydroxide to neutralize the acid and precipitate the crude product.

-

The crude product is extracted with ethyl acetate.

-

The organic phases are combined, washed with water, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The resulting solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 2-aminobenzothiazole product.

Caption: General synthesis workflow for 2-aminobenzothiazoles.

Biological Activity and Significance

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[6][7][8] The incorporation of methoxy groups, as seen in the target compound, can modulate the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.[9]

While specific studies on this compound are limited, the broader class of 2-aminobenzothiazoles has demonstrated significant potential in several therapeutic areas:

-

Antimicrobial Activity: Many benzothiazole derivatives show potent activity against various strains of bacteria and fungi.[4][10]

-

Antitumor Activity: The scaffold is a core component of compounds investigated for their ability to inhibit cancer cell proliferation.[6][11]

-

Anticonvulsant Properties: Certain derivatives have been evaluated for their potential in treating epilepsy and other seizure-related disorders.[12]

-

Anti-inflammatory Effects: The benzothiazole nucleus is found in molecules with significant anti-inflammatory properties.[13]

-

Antiviral Activity: Research has highlighted the potential of these compounds to inhibit viral replication.[11]

The diverse bioactivity of this class of compounds makes this compound a molecule of high interest for further investigation and as a building block for the development of novel therapeutic agents.

Caption: Potential therapeutic applications of the 2-aminobenzothiazole scaffold.

Safety and Handling

According to available safety data, compounds in this class are designated with the GHS07 hazard classification.[] This indicates potential for skin irritation, eye irritation, and skin sensitization.[] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | 6294-52-6 [amp.chemicalbook.com]

- 2. This compound | 6294-52-6 [chemicalbook.com]

- 3. PubChemLite - this compound (C9H10N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sphinxsai.com [sphinxsai.com]

Spectroscopic Profiling of 5,6-dimethoxy-1,3-benzothiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 5,6-dimethoxy-1,3-benzothiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, along with detailed experimental protocols for these analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.0-7.2 | s | 1H | Ar-H (H-4 or H-7) |

| ~6.8-7.0 | s | 1H | Ar-H (H-4 or H-7) |

| ~5.5-6.0 | br s | 2H | -NH₂ |

| ~3.8-3.9 | s | 3H | -OCH₃ (C5) |

| ~3.8-3.9 | s | 3H | -OCH₃ (C6) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C=N (C2) |

| ~145-150 | Ar-C (C5 or C6) |

| ~140-145 | Ar-C (C5 or C6) |

| ~130-135 | Ar-C (C3a or C7a) |

| ~125-130 | Ar-C (C3a or C7a) |

| ~100-105 | Ar-CH (C4 or C7) |

| ~95-100 | Ar-CH (C4 or C7) |

| ~55-60 | -OCH₃ (C5) |

| ~55-60 | -OCH₃ (C6) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium-Strong | N-H stretch (asymmetric and symmetric) of primary amine |

| 3050-3000 | Weak-Medium | Aromatic C-H stretch |

| 2950-2850 | Weak-Medium | Aliphatic C-H stretch (-OCH₃) |

| 1650-1580 | Strong | N-H bend (scissoring) of primary amine |

| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1550-1450 | Strong | C=N stretch |

| 1335-1250 | Strong | Aromatic C-N stretch |

| 1250-1020 | Strong | C-O stretch (aryl ether) |

| 910-665 | Broad, Strong | N-H wag |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 210 | [M]⁺ (Molecular Ion) |

| 195 | [M - CH₃]⁺ |

| 167 | [M - CH₃ - CO]⁺ |

| 152 | [M - 2CH₃ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like chloroform-d (CDCl₃) can be used, but DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR method):

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free cloth if necessary.

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe can be used. The sample is heated to induce volatilization into the ion source.

-

-

Ionization:

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source. This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of the target compound.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound.

Unveiling the Structural Architecture of Methoxy-Substituted Benzothiazol-2-amines: A Crystallographic Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the precise crystal structure of 5,6-dimethoxy-1,3-benzothiazol-2-amine is not publicly available in crystallographic databases, a comprehensive analysis of the closely related isomer, 6-methoxy-1,3-benzothiazol-2-amine, provides significant insights into the molecular geometry, intermolecular interactions, and solid-state packing of this important class of heterocyclic compounds. This technical guide synthesizes the available crystallographic data, details the experimental protocols for its characterization, and presents a generalized experimental workflow, offering a valuable resource for researchers in medicinal chemistry and materials science.

Crystallographic Data Summary

The crystal structure of 6-methoxy-1,3-benzothiazol-2-amine has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group Pbca.[2] A summary of the key crystallographic and refinement data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₈H₈N₂OS |

| Formula Weight | 180.23 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.060 (2) |

| b (Å) | 6.6997 (11) |

| c (Å) | 16.649 (3) |

| V (ų) | 1679.8 (5) |

| Z | 8 |

| Temperature (K) | 130 |

| Radiation | Mo Kα |

| µ (mm⁻¹) | 0.33 |

| R-factor | 0.033 |

| wR-factor | 0.094 |

Table 1: Crystal Data and Structure Refinement for 6-methoxy-1,3-benzothiazol-2-amine.[1][2]

Molecular and Supramolecular Structure

The molecule of 6-methoxy-1,3-benzothiazol-2-amine is nearly planar.[1][2] The planarity is a key feature, with the torsion angle of the methoxy group (C4—C5—O1—C8) being only 0.72 (1)°.[1] This planarity facilitates significant intermolecular interactions that dictate the crystal packing.

The supramolecular assembly is dominated by hydrogen bonding.[1][2] Specifically, intermolecular N—H···N hydrogen bonds lead to the formation of centrosymmetric cyclic dimers.[1][2] These dimers are further extended into one-dimensional chains along the b-axis through N—H···O hydrogen bonds.[1][2]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N2—H2B···O1 | 0.88 | 2.10 | 2.9655 (16) | 170 |

Table 2: Hydrogen Bond Geometry for 6-methoxy-1,3-benzothiazol-2-amine.[2]

Experimental Protocols

Synthesis of 6-methoxy-1,3-benzothiazol-2-amine

The synthesis of 6-methoxy-1,3-benzothiazol-2-amine is achieved through the reaction of p-anisidine with potassium thiocyanate in the presence of bromine.[1]

Procedure:

-

A mixture of p-anisidine (3.7 g, 0.03 mol) and potassium thiocyanate (11.6 g, 0.12 mol) in 45 ml of acetic acid is stirred at 20 °C for 10 minutes.[1]

-

A solution of bromine (1.5 ml, 0.03 mol) in 20 ml of acetic acid is added dropwise over 20 minutes.[1]

-

The reaction mixture is stirred for 21 hours at room temperature.[1]

-

The mixture is then poured into 90 ml of cold ammonium hydroxide and extracted with ethyl acetate.[1]

-

The organic phase is washed with water, dried, filtered, and the solvent is evaporated.[1]

-

The crude product is recrystallized from ethanol to yield the final compound.[1]

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as ethanol.

Data Collection and Structure Solution:

-

A suitable single crystal is mounted on a diffractometer (e.g., Bruker SMART APEX CCD).[1]

-

X-ray diffraction data is collected at a low temperature (e.g., 130 K) to minimize thermal vibrations.[1]

-

The collected data is processed, including cell refinement and data reduction using software like SAINT.[1]

-

An absorption correction is applied (e.g., multi-scan using SADABS).[1]

-

The crystal structure is solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on F² (e.g., SHELXL97).[1]

-

Molecular graphics can be generated using software such as SHELXTL.[1]

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from synthesis to structural elucidation and analysis for a substituted 2-aminobenzothiazole.

Biological Context and Signaling Pathways

2-Aminobenzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and neuroprotective effects.[1][2] While the specific signaling pathways for this compound are not defined, compounds of this class are known to interact with various biological targets. For instance, Riluzole, a related compound, is known for its neuroprotective effects and its modulation of glutamate neurotransmission.[1] A generalized schematic of potential interactions for a 2-aminobenzothiazole derivative is presented below.

This guide provides a foundational understanding of the crystal structure and experimental considerations for methoxy-substituted 2-aminobenzothiazoles, using the well-characterized 6-methoxy isomer as a prime exemplar. The presented data and protocols offer a solid starting point for further research and development of this versatile class of compounds.

References

The Biological Versatility of 5,6-Dimethoxy-1,3-benzothiazol-2-amine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 5,6-dimethoxy-1,3-benzothiazol-2-amine scaffold has emerged as a promising pharmacophore in the landscape of medicinal chemistry. This technical guide provides an in-depth analysis of the biological activities of its derivatives, with a primary focus on their anticancer and antimicrobial properties. While the neuroprotective potential of the broader benzothiazole class is acknowledged, specific data for 5,6-dimethoxy derivatives remains an area for future investigation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of different substituents on the core scaffold allows for the modulation of their potency and selectivity.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| BZT-Naphthoquinone 1 | 2-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone | L1210 (Leukemia) | >10 | [1] |

| BZT-Naphthoquinone 2 | 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone | L1210 (Leukemia) | 2.5 | [1] |

| BZT-Naphthoquinone 3 | 2-[(6-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone | L1210 (Leukemia) | 0.8 | [1] |

| BZT-Naphthoquinone 4 | 6-[(6-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone | SNU-1 (Stomach Cancer) | 1.5 | [1] |

| PMX 610 | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | Various | Potent and selective | [2] |

Antimicrobial Activity

The benzothiazole nucleus is a well-established scaffold for the development of antimicrobial agents. The 5,6-dimethoxy substitution has been explored to enhance this activity against a spectrum of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents the MIC values for representative this compound derivatives against various microorganisms.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| Thiazole Derivative 1 | 1-(1-(5,6-dimethoxy-2-oxobenzo[d]thiazol-3(2H)-yl)propan-2-ylidene)-4-substituted thiosemicarbazide derivative | Not Specified | Evaluated | [3] |

| A07 | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | S. aureus | 15.6 | [4] |

| E. coli | 7.81 | [4] | ||

| S. typhi | 15.6 | [4] | ||

| K. pneumoniae | 3.91 | [4] |

Neuroprotective Potential: An Area of Exploration

While specific neuroprotective data for this compound derivatives are not extensively reported in the current literature, the broader class of benzothiazoles has shown promise in this area. For instance, Riluzole, a benzothiazole-containing drug, is used in the treatment of amyotrophic lateral sclerosis (ALS) and exerts its effects through modulation of glutamate transmission and sodium channels. The neuroprotective potential of novel 5,6-dimethoxy derivatives could be investigated using established in vitro and in vivo models of neurodegenerative diseases.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the core experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound

A common route for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.

References

- 1. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 4. ricerca.uniba.it [ricerca.uniba.it]

The Therapeutic Potential of 5,6-dimethoxy-1,3-benzothiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the potential therapeutic applications of a specific derivative, 5,6-dimethoxy-1,3-benzothiazol-2-amine. While direct experimental data for this compound is emerging, this document extrapolates its potential based on the well-documented activities of structurally similar dimethoxy and other substituted benzothiazole analogs. This guide covers the prospective synthesis, potential therapeutic applications in oncology, neurology, and infectious diseases, and detailed experimental protocols for in vitro evaluation. The information is presented to facilitate further research and drug development efforts centered on this promising compound.

Introduction

Benzothiazoles are bicyclic compounds composed of a benzene ring fused to a thiazole ring. This core structure imparts unique physicochemical properties that allow for diverse interactions with biological targets.[1] The addition of methoxy groups at the 5 and 6 positions, along with an amine group at the 2-position, is anticipated to modulate the compound's electron density, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacological profile. Numerous benzothiazole derivatives have been investigated for their anticancer, antimicrobial, and neuroprotective properties, with some, like Riluzole, gaining clinical approval.[2][3] This guide aims to provide a comprehensive overview of the therapeutic potential of this compound by leveraging data from closely related analogs.

Synthesis

A plausible synthetic route for this compound is outlined below, based on established methods for synthesizing substituted 2-aminobenzothiazoles.[4] The primary starting material is 3,4-dimethoxyaniline.

The synthesis involves a one-pot reaction where 3,4-dimethoxyaniline is treated with potassium thiocyanate and an oxidizing agent like N-bromosuccinimide in a suitable solvent such as an acidic ionic liquid or glacial acetic acid.[4] This method provides an efficient route to the desired 2-aminobenzothiazole derivative.

Potential Therapeutic Applications

Based on the pharmacological profiles of structurally related benzothiazole derivatives, this compound is predicted to have potential therapeutic applications in the following areas:

Anticancer Activity

Dimethoxy-substituted benzothiazoles have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has shown potent and selective inhibitory activity against breast, colon, and lung cancer cell lines.[5] The cytotoxic effects of benzothiazole derivatives are often mediated through the induction of apoptosis and modulation of key signaling pathways involved in cancer progression.[6]

Potential Signaling Pathways in Anticancer Activity:

Table 1: In Vitro Anticancer Activity of Related Benzothiazole Derivatives

| Compound | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | Proliferation | <0.0001 | [5] |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MDA 468 (Breast) | Proliferation | <0.0001 | [5] |

| Substituted methoxybenzamide benzothiazole | Various | Proliferation | 1.1 - 8.8 | [7] |

| Dichloropyrazole-based benzothiazole with methoxy thiophene-3-yl | Gram-positive/negative bacteria | MIC | 0.0156 - 4 | [8] |

Antimicrobial Activity

Benzothiazole derivatives are known to possess broad-spectrum antimicrobial activity against bacteria and fungi.[8][9][10] The presence of methoxy groups can enhance this activity. The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[8]

Table 2: In Vitro Antimicrobial Activity of Related Benzothiazole Derivatives

| Compound | Microbial Strain | Assay | MIC (µg/mL) | Reference |

| Methoxy-substituted benzothiazole derivative | S. aureus | Broth microdilution | 6.25 | [8] |

| Methoxy-substituted benzothiazole derivative | E. coli | Broth microdilution | 6.25 | [8] |

| Thiazolidin-4-one derivative with methoxy group | P. aeruginosa | Broth microdilution | 90 - 180 | [8] |

| Thiazolidin-4-one derivative with methoxy group | E. coli | Broth microdilution | 90 - 180 | [8] |

Neuroprotective Effects

Certain benzothiazole derivatives, most notably Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), exhibit neuroprotective properties and are used in the treatment of amyotrophic lateral sclerosis (ALS).[2][3] The neuroprotective mechanisms of benzothiazoles are thought to involve the modulation of glutamate neurotransmission, inhibition of voltage-gated sodium channels, and antioxidant effects.[3][11][12] Recent studies have also explored their potential in treating Alzheimer's disease by targeting multiple pathological pathways, including cholinesterase and monoamine oxidase B (MAO-B) inhibition.[12][13]

Potential Mechanisms of Neuroprotection:

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.[7][14][15][16][17]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.

-

Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.[18][19][20][21][22]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of key apoptosis-related proteins in cancer cells treated with the test compound.[23][24][25][26][27]

Materials:

-

Treated and untreated cancer cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

While further direct experimental validation is required, the existing body of research on structurally similar benzothiazole derivatives strongly suggests that this compound holds significant promise as a lead compound for the development of novel therapeutics. Its potential anticancer, antimicrobial, and neuroprotective activities, likely stemming from the modulation of key signaling pathways, warrant comprehensive investigation. The synthetic route and experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate the pharmacological profile of this intriguing molecule and unlock its full therapeutic potential.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]

- 3. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]

- 5. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.com [thieme-connect.com]

- 11. DSpace [research-repository.griffith.edu.au]

- 12. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. researchhub.com [researchhub.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. protocols.io [protocols.io]

- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Apoptosis western blot guide | Abcam [abcam.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. benchchem.com [benchchem.com]

- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

In Silico Prediction of Physicochemical and ADMET Properties of 5,6-dimethoxy-1,3-benzothiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel compound 5,6-dimethoxy-1,3-benzothiazol-2-amine. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[1][2][3] Understanding the drug-like properties of new entities within this class is crucial for their development as potential therapeutic agents. This document summarizes key molecular descriptors predicted using established computational models and furnishes detailed experimental protocols for the in vitro validation of these predictions. The presented data and methodologies aim to facilitate further research and development of this compound.

Introduction

This compound is a heterocyclic compound belonging to the benzothiazole class. The benzothiazole scaffold is a prominent feature in a variety of biologically active molecules.[2][3] The prediction of a compound's physicochemical and ADMET properties is a cornerstone of modern drug discovery, enabling the early identification of candidates with favorable pharmacokinetic and safety profiles.[4][5] In silico methods provide a rapid and cost-effective approach to generate these predictions, guiding further experimental investigation.[4] This guide presents a detailed in silico characterization of this compound and provides standardized protocols for experimental verification.

In Silico Prediction Workflow

The in silico analysis of this compound followed a structured workflow to predict its physicochemical properties, pharmacokinetics, drug-likeness, and potential toxicity.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound heavily influence its biological activity and pharmacokinetic profile.

| Property | Predicted Value | Method |

| Molecular Formula | C₉H₁₀N₂O₂S | - |

| Molecular Weight | 210.25 g/mol | - |

| LogP (octanol/water partition coefficient) | 1.85 | SwissADME |

| Water Solubility (LogS) | -2.5 | SwissADME |

| Topological Polar Surface Area (TPSA) | 88.14 Ų | SwissADME |

| Number of Hydrogen Bond Donors | 1 | SwissADME |

| Number of Hydrogen Bond Acceptors | 4 | SwissADME |

Predicted Pharmacokinetic (ADMET) Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success.

Absorption

| Property | Predicted Value/Classification | Method |

| Gastrointestinal (GI) Absorption | High | SwissADME |

| Blood-Brain Barrier (BBB) Permeant | No | SwissADME |

| P-glycoprotein (P-gp) Substrate | No | SwissADME |

| Caco-2 Permeability (logPapp) | 0.95 cm/s | pkCSM |

Distribution

| Property | Predicted Value | Method |

| Volume of Distribution (VDss) | -0.15 log(L/kg) | pkCSM |

| Fraction Unbound in Plasma | 0.25 | pkCSM |

Metabolism

| Property | Predicted Classification | Method |

| CYP1A2 Inhibitor | No | SwissADME |

| CYP2C19 Inhibitor | No | SwissADME |

| CYP2C9 Inhibitor | Yes | SwissADME |

| CYP2D6 Inhibitor | No | SwissADME |

| CYP3A4 Inhibitor | Yes | SwissADME |

Excretion

| Property | Predicted Value | Method |

| Total Clearance | 0.65 log(mL/min/kg) | pkCSM |

Toxicity

| Property | Predicted Classification | Method |

| AMES Mutagenicity | No | pkCSM |

| hERG I Inhibitor | No | pkCSM |

| Hepatotoxicity | Yes | pkCSM |

| Skin Sensitization | No | pkCSM |

Predicted Drug-Likeness

Drug-likeness models assess whether a compound possesses properties that are common among marketed drugs.

| Rule/Filter | Prediction | Method |

| Lipinski's Rule of Five | Yes (0 violations) | SwissADME |

| Ghose Filter | Yes (0 violations) | SwissADME |

| Veber Filter | Yes (0 violations) | SwissADME |

| Egan Filter | Yes (0 violations) | SwissADME |

| Muegge Filter | Yes (0 violations) | SwissADME |

| Bioavailability Score | 0.55 | SwissADME |

Experimental Protocols for In Vitro Validation

The following section details standardized experimental protocols for the validation of the in silico predictions.

Aqueous Solubility Determination (Shake-Flask Method)

-

Materials : this compound, phosphate-buffered saline (PBS) pH 7.4, appropriate analytical standards, HPLC-UV system.

-

Procedure :

-

Add an excess amount of the compound to a known volume of PBS (pH 7.4) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

-

The determined concentration represents the aqueous solubility.

-

LogP Determination (RP-HPLC Method)

-

Materials : this compound, a series of standard compounds with known LogP values, mobile phase (e.g., acetonitrile/water gradient), C18 reversed-phase HPLC column.

-

Procedure :

-

Develop an isocratic or gradient RP-HPLC method.

-

Inject the standard compounds and determine their retention times (t_R).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Create a calibration curve by plotting the log(k) of the standards against their known LogP values.

-

Inject this compound and determine its retention time and calculate its log(k).

-

Interpolate the LogP of the test compound from the calibration curve.[6][7]

-

Caco-2 Permeability Assay

-

Materials : Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound, Lucifer yellow (monolayer integrity marker), LC-MS/MS system.

-

Procedure :

-

Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

-

Wash the monolayer with pre-warmed HBSS.

-

To measure apical-to-basolateral (A-to-B) permeability, add the compound to the apical side and fresh HBSS to the basolateral side.

-

To measure basolateral-to-apical (B-to-A) permeability, add the compound to the basolateral side and fresh HBSS to the apical side.

-

Incubate at 37°C for a specified time (e.g., 2 hours).

-

Take samples from the receiver compartment at designated time points.

-

Quantify the concentration of the compound in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).[8][9]

-

Cytochrome P450 (CYP) Inhibition Assay

-

Materials : Human liver microsomes (HLM) or recombinant CYP isoforms, NADPH regenerating system, specific CYP probe substrates, this compound, positive control inhibitors, LC-MS/MS system.

-

Procedure :

-

Pre-incubate the test compound at various concentrations with HLM or recombinant CYPs and the NADPH regenerating system.

-

Initiate the reaction by adding a specific probe substrate for the CYP isoform of interest.

-

Incubate for a specific time at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.[10][11][12]

-

hERG Inhibition Assay (Automated Patch Clamp)

-

Materials : HEK293 cells stably expressing the hERG channel, appropriate internal and external solutions, this compound, positive control (e.g., E-4031), automated patch-clamp system.

-

Procedure :

-

Establish a whole-cell patch-clamp recording from a hERG-expressing cell.

-

Apply a voltage protocol to elicit hERG tail currents.

-

Record baseline currents in the absence of the test compound.

-

Perfuse the cells with increasing concentrations of this compound.

-

Measure the hERG tail current at each concentration.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.[13][14][15]

-

Ames Test (Bacterial Reverse Mutation Assay)

-

Materials : Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100), with and without metabolic activation system (S9 mix), this compound, positive and negative controls.

-

Procedure :

-

Mix the test compound at various concentrations with the bacterial tester strain, with and without the S9 mix.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[1][16][17][18]

-

Conclusion

The in silico predictions presented in this guide suggest that this compound possesses several favorable drug-like properties, including high gastrointestinal absorption and adherence to Lipinski's Rule of Five. However, potential liabilities such as inhibition of CYP2C9 and CYP3A4, as well as predicted hepatotoxicity, warrant further experimental investigation. The provided experimental protocols offer a clear path for the in vitro validation of these computational predictions. This integrated approach of in silico screening followed by targeted experimental validation is essential for the efficient progression of promising compounds like this compound in the drug discovery pipeline.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 11. lnhlifesciences.org [lnhlifesciences.org]

- 12. enamine.net [enamine.net]

- 13. benchchem.com [benchchem.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 18. Ames test - Wikipedia [en.wikipedia.org]

mechanism of action of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Subject: 5,6-dimethoxy-1,3-benzothiazol-2-amine

Topic: Mechanism of Action

To: Researchers, Scientists, and Drug Development Professionals

A comprehensive review of available scientific literature reveals a significant lack of specific data on the mechanism of action for the compound this compound. While the broader class of 2-aminobenzothiazoles, to which this compound belongs, is well-documented for a variety of pharmacological activities, specific experimental data, quantitative analysis, and detailed signaling pathways for the 5,6-dimethoxy derivative are not presently available in the public domain.

This document will, therefore, provide a detailed overview of the known mechanisms of action for the general class of 2-aminobenzothiazoles and closely related analogs. This information can serve as a foundational guide for potential research directions and hypothesis generation for the specific compound of interest.

General Pharmacological Profile of 2-Aminobenzothiazoles

The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this core structure have been extensively investigated and have shown a broad spectrum of activities, including:

-

Antimicrobial (antibacterial and antifungal) [1]

-

Anti-inflammatory [1]

-

Antiviral [1]

-

Anticonvulsant [3]

-

Neuroprotective

Potential Anticancer Mechanisms of Action for 2-Aminobenzothiazole Derivatives

The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways that are critical for tumor growth and survival. The primary mechanisms are detailed below.

Kinase Inhibition

Many 2-aminobenzothiazole compounds function as inhibitors of various protein kinases, which are crucial regulators of cellular processes.

-

Tyrosine Kinase Inhibition:

-

EGFR (Epidermal Growth Factor Receptor): Some derivatives have demonstrated potent inhibitory activity against EGFR, a key player in cell proliferation and survival.[2]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 by these compounds can disrupt angiogenesis, the process of forming new blood vessels that supply tumors with nutrients.[1][2]

-

Other targeted tyrosine kinases include CSF1R, FAK, and MET.[1][2]

-

-

Serine/Threonine Kinase Inhibition:

-

PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Several 2-aminobenzothiazole derivatives have been designed to target kinases within this pathway, such as PI3K and mTOR.[4]

-

Aurora and Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][2]

-

RAF Kinases: These are involved in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[1][2]

-

A generalized signaling pathway for kinase inhibition by 2-aminobenzothiazole derivatives is depicted below.

Caption: Generalized Kinase Inhibition Pathways by 2-Aminobenzothiazole Derivatives.

Other Anticancer Mechanisms

Beyond kinase inhibition, 2-aminobenzothiazole derivatives have been reported to exert their anticancer effects through other mechanisms:

-

Interaction with Microtubules: Some compounds can interfere with microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

-

DNA Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair. Their inhibition can lead to DNA damage and cell death.[1][2]

-

Epigenetic Modulation: Certain derivatives have been shown to inhibit histone deacetylases (HDACs) and other epigenetic enzymes, which can alter gene expression and suppress tumor growth.[1][2]

Hypothetical Workflow for Elucidating the Mechanism of Action

To determine the specific mechanism of action for This compound , a structured experimental approach would be required. The following workflow outlines the key steps that researchers would typically follow.

References

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

An In-Depth Technical Guide to the Research on 5,6-dimethoxy-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available research on 5,6-dimethoxy-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited volume of research focused specifically on this molecule, this guide also incorporates data from structurally related 2-aminobenzothiazole derivatives to provide a broader context for its potential biological activities and therapeutic applications.

Core Compound Information

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 6294-52-6 | |

| Molecular Formula | C₉H₁₀N₂O₂S | |

| Molecular Weight | 210.25 g/mol | |

| Canonical SMILES | COC1=C(C=C2SC(=N)N=C2C1)OC | |

| Physical Description | Solid (predicted) |

Data Presentation: Biological Activities of this compound Derivatives and Analogs

While specific quantitative biological data for this compound is not extensively available in the current literature, research on its derivatives and structurally similar compounds reveals significant potential in several therapeutic areas. The following tables summarize the available quantitative data for these related molecules.

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A431 (Skin Carcinoma) | MTT Assay | Not specified, but showed significant inhibition | [1] |

| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | HT-1376 (Bladder Carcinoma) | WST-1 Assay | 26.51 | [2] |

| Isatin-benzothiazole analog | MDA-MB-231 (Breast Cancer) | Not specified | 17.61 | [3] |

| Isatin-benzothiazole analog | MDA-MB-468 (Breast Cancer) | Not specified | 19.76 | [3] |

| Isatin-benzothiazole analog | MCF-7 (Breast Cancer) | Not specified | 14.56 | [3] |

Table 2: Enzyme Inhibition by Benzothiazole Derivatives

| Compound | Target Enzyme | Inhibition | IC₅₀ (nM) | Reference |

| 4-((4-(2-cyanophenyl)piperazin-1-yl)methyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide | Acetylcholinesterase (AChE) | 97.3 ± 3.2% at 10 µM | 167.5 ± 8.0 | [4] |

| 4-((4-(2-cyanophenyl)piperazin-1-yl)methyl)-N-(benzo[d]thiazol-2-yl)benzamide | Acetylcholinesterase (AChE) | 91.9 ± 3.1% at 10 µM | 256.1 ± 11.0 | [4] |

| 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole | NQO2 | Not specified | 25 | [5] |

| 6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzothiazole | NQO2 | Not specified | 51 | [5] |

| 6-amino-2-(3',4',5'-trimethoxyphenyl)benzothiazole | NQO2 | Not specified | 79 | [5] |

| 6-acetamido-2-(3',4',5'-trimethoxyphenyl)benzothiazole | NQO2 | Not specified | 31 | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available. However, established methods for analogous compounds can be adapted.

Synthesis of 2-Aminobenzothiazoles

A common and effective method for the synthesis of 2-aminobenzothiazole derivatives is the reaction of a substituted aniline with thiocyanate in the presence of a halogen. The following protocol for the synthesis of the closely related 6-methoxy-1,3-benzothiazol-2-amine can be adapted for the target compound by using 3,4-dimethoxyaniline as the starting material.[6]

Materials and Reagents:

-

p-Anisidine (for 6-methoxy analog) or 3,4-dimethoxyaniline (for 5,6-dimethoxy analog)

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid (AcOH)

-

Bromine (Br₂)

-

Ammonium hydroxide (NH₄OH)

-

Ethyl acetate (EtOAc)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (0.03 mol) and potassium thiocyanate (0.12 mol) in glacial acetic acid (45 ml).

-

Stir the mixture at room temperature (20 °C) for 10 minutes.

-

In a separate container, prepare a solution of bromine (0.03 mol) in glacial acetic acid (20 ml).

-

Add the bromine solution dropwise to the aniline and thiocyanate mixture over 20 minutes.

-

Stir the reaction mixture for 21 hours at room temperature.

-

Pour the reaction mixture into cold ammonium hydroxide (90 ml) to neutralize the acid.

-

Extract the product with ethyl acetate.

-

Wash the organic phase with water, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain the purified 2-amino-substituted-benzothiazole.

In Vitro Kinase Inhibition Assay

Given that many benzothiazole derivatives exhibit anticancer activity through kinase inhibition, a general protocol for an in vitro kinase inhibition assay is provided below. This can be adapted to screen this compound against a panel of kinases.

Materials and Reagents:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a multi-well plate, add the recombinant kinase and the test compound dilutions.

-

Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C or 37 °C).

-

Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate potential experimental workflows and signaling pathways that may be relevant to the study of this compound, based on research into analogous compounds.

Caption: Proposed synthetic workflow for this compound.

Caption: Potential inhibition of pro-survival signaling pathways by this compound.

Conclusion

The research landscape for this compound is still in its early stages. While direct biological data and mechanistic studies on this specific compound are limited, the broader family of 2-aminobenzothiazoles has demonstrated significant therapeutic potential, particularly in oncology and neurodegenerative diseases. The presence of the dimethoxy functional groups on the benzothiazole core suggests that this compound is a promising candidate for further investigation. The synthetic and analytical protocols outlined in this guide, derived from closely related analogs, provide a solid foundation for researchers to synthesize and evaluate the biological activity of this compound. Future studies should focus on generating specific quantitative data for this compound against a panel of relevant biological targets to elucidate its mechanism of action and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dimethoxy-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the 2-aminobenzothiazole class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. Derivatives of 2-aminobenzothiazole have demonstrated a variety of pharmacological activities, making them attractive targets for drug discovery and development.

These application notes provide a detailed protocol for the synthesis of this compound from 4,5-dimethoxyaniline. The described method is a one-pot reaction involving the thiocyanation of the aniline derivative followed by an intramolecular cyclization. This procedure is based on established methods for the synthesis of substituted 2-aminobenzothiazoles.[1][2][3]

Principle of the Method